

methyl 3-formyl-1H-indole-4-carboxylate CAS number 53462-88-7

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Compound of Interest

Compound Name: methyl 3-formyl-1H-indole-4-carboxylate

Cat. No.: B1590386

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An In-depth Technical Guide to **Methyl 3-formyl-1H-indole-4-carboxylate** (CAS 53462-88-7)

Executive Summary

Methyl 3-formyl-1H-indole-4-carboxylate is a bifunctional heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry.^{[1][2]} Its strategic placement of a reactive aldehyde at the C3 position and a versatile ester at the C4 position makes it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, its reactivity, potential applications in drug discovery and materials science, and essential safety protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and development programs.

Core Physicochemical & Spectroscopic Profile

Methyl 3-formyl-1H-indole-4-carboxylate is a solid compound under standard conditions, necessitating specific storage to ensure its long-term stability. A detailed summary of its properties is presented below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	53462-88-7	[3][4]
Molecular Formula	C ₁₁ H ₉ NO ₃	[3][4]
Molecular Weight	203.19 g/mol	[3]
IUPAC Name	methyl 3-formyl-1H-indole-4-carboxylate	
Synonyms	4-(Methoxycarbonyl)-1H-indole-3-carboxaldehyde	[4]
Physical Form	Solid	
Purity	≥97% (Typical)	

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | |

Spectroscopic Characterization (Predicted)

While specific spectral data for this exact molecule is not publicly cataloged, a robust prediction can be made based on the analysis of closely related analogs like methyl 1H-indole-3-carboxylate.[5] The presence of the C3-formyl group, an electron-withdrawing group, will significantly influence the chemical shifts of adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

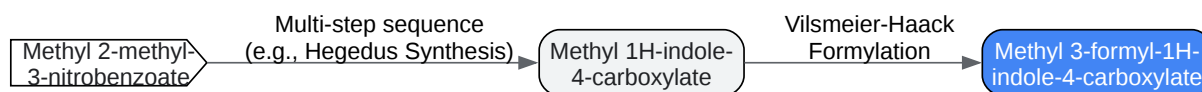
Position	Group	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Rationale & Notes
N-H	Amine	~12.0	-	Acidic proton, likely broad.
C2-H	CH	~8.4	~140	Downfield shift due to adjacent aldehyde and ring electronics.
C3	-	-	~185 (C=O)	Aldehyde carbon, characteristic downfield shift.
C4	-	-	~168 (C=O)	Ester carbonyl carbon.
C5-H	CH	~7.5	~122	Aromatic proton.
C6-H	CH	~7.3	~124	Aromatic proton.
C7-H	CH	~7.9	~128	Aromatic proton.
-OCH ₃	CH ₃	~3.9	~52	Methyl ester protons.

| C=O (Aldehyde) | CHO | ~10.1 | - | Aldehyde proton, highly deshielded. |

Note: These are estimated values. Actual experimental values may vary. Data is inferred from reference spectra of indole carboxylates.[\[5\]](#)

Recommended Synthetic Pathway

The synthesis of **methyl 3-formyl-1H-indole-4-carboxylate** is not commonly detailed as a one-pot reaction. A logical and robust approach involves a two-stage process: first, the construction of the indole-4-carboxylate core, followed by selective formylation at the electron-rich C3 position.



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Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of Methyl 1H-indole-4-carboxylate

The synthesis of the core precursor can be efficiently achieved using established methods, such as the palladium-catalyzed N-heteroannulation described in Organic Syntheses.[6] This procedure provides a reliable route from commercially available starting materials.

Protocol: Synthesis of Methyl 1H-indole-4-carboxylate[6]

- **Bromination:** Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine with a radical initiator (e.g., AIBN or dibenzoyl peroxide) to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
 - **Causality:** This step activates the benzylic position for subsequent reactions.
- **Wittig Salt Formation:** The resulting bromo-compound is reacted with triphenylphosphine to form the corresponding phosphonium salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.
 - **Causality:** This creates the necessary reagent for the Wittig olefination to introduce a vinyl group.
- **Wittig Reaction:** The phosphonium salt is reacted with formaldehyde (generated from paraformaldehyde) to produce methyl 2-ethenyl-3-nitrobenzoate.
 - **Causality:** The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.
- **Reductive Cyclization:** The nitro-styrene derivative undergoes a palladium-catalyzed reductive carbonylation in the presence of carbon monoxide. This key step forms the indole

ring system.

- Causality: This elegant cyclization, a variation of the Hegedus indole synthesis, constructs the heterocyclic core in high yield.
- Purification: The crude product is purified by silica gel column chromatography to yield pure methyl 1H-indole-4-carboxylate as a solid.

Stage 2: C3-Formylation

With the precursor in hand, the final step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation, exploiting the high nucleophilicity of the indole C3 position.^{[7][8]}

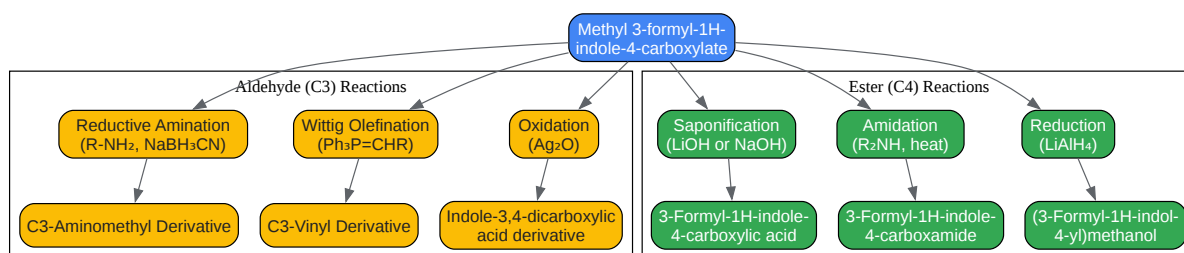
Protocol: Vilsmeier-Haack Formylation

- Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), phosphorus oxychloride (POCl_3 , ~1.5 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents) with stirring. The mixture is stirred for 30-60 minutes, allowing the electrophilic Vilsmeier reagent, $[(\text{CH}_3)_2\text{N}=\text{CHCl}]^+\text{PO}_2\text{Cl}_2^-$, to form.
- Indole Addition: A solution of Methyl 1H-indole-4-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise to the cold Vilsmeier reagent solution.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated (typically 40-60°C) for 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
 - Causality: The electron-rich C3 position of the indole ring attacks the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.
- Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., 2M NaOH or saturated NaHCO_3 solution) until a precipitate forms.

- Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel chromatography to yield the final product, **methyl 3-formyl-1H-indole-4-carboxylate**.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from its two distinct and reactive functional groups. This allows for orthogonal or sequential chemical modifications, making it a powerful building block.



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Caption: Key downstream reactions available from the aldehyde and ester moieties.

This dual functionality is critical for generating libraries of compounds in drug discovery campaigns. For instance, the aldehyde can be used as a handle to introduce diverse amine side chains via reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

Applications in Research & Development

Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Derivatives of indole-carboxylates have shown significant promise in various therapeutic areas.

- **Anti-inflammatory Agents:** Related benzo[g]indole-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[9] This suggests that scaffolds based on **methyl 3-formyl-1H-indole-4-carboxylate** could be explored for the development of novel anti-inflammatory drugs with potentially improved safety profiles over traditional NSAIDs.[9]
- **Anticancer Agents:** The indole scaffold is a common feature in compounds designed to target various mechanisms in oncology, including tubulin polymerization and protein kinase inhibition.[2] The ability to readily diversify the C3 and C4 positions of this molecule makes it an attractive starting point for synthesizing focused libraries against cancer targets.

Materials Science

Recent research has demonstrated that oligomers derived from methyl indole-4-carboxylate possess excellent blue light-blocking properties.[10] The conjugated structure of the polymerized indole rings leads to strong absorption in the high-energy visible spectrum.[10] This opens potential applications in:

- **Optical Filters and Coatings:** Incorporation into polymers like PMMA or CR-39 for lenses and screens to protect against blue light-induced retinal damage.[10]
- **Functional Polymers:** Development of new materials with tailored optical and electronic properties.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not universally available, data from closely related indole aldehydes provides a strong basis for safe handling protocols. The compound should be treated as hazardous.

Table 3: Hazard Profile and Safety Recommendations

Hazard Category	GHS Classification (Inferred)	Recommended Handling Procedure
Acute Toxicity	H302: Harmful if swallowed	Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed.
Skin Irritation	H315: Causes skin irritation	Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash with plenty of soap and water. [11] [12]
Eye Irritation	H319: Causes serious eye irritation	Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11] [12]

| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[\[11\]](#)[\[13\]](#) |

First Aid Measures:

- Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[\[12\]](#)
- Skin Contact: Wash off immediately with soap and plenty of water.[\[12\]](#)
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[\[12\]](#)
- Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[\[12\]](#)

Conclusion

Methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7) is more than a simple chemical; it is a strategic platform for innovation. Its well-defined structure, coupled with two distinct points for chemical elaboration, provides chemists with a reliable and versatile tool for accessing novel chemical space. Whether the goal is to develop next-generation therapeutics that leverage the privileged indole scaffold or to create advanced materials with unique optical properties, this compound represents a key starting point for sophisticated synthetic endeavors.

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